2-(Pyridin-4-yl)pteridin-4(3H)-one

Epigenetics Histone Demethylase Fragment-Based Drug Discovery

2-(Pyridin-4-yl)pteridin-4(3H)-one (CAS 1092305-65-1) is a heterocyclic small molecule (C11H7N5O, MW 225.21) composed of a pteridin-4(3H)-one core substituted at the 2-position with a pyridin-4-yl group. It belongs to the pteridine family, a privileged scaffold in medicinal chemistry that includes folates, biopterin cofactors, and numerous kinase inhibitors under clinical investigation.

Molecular Formula C11H7N5O
Molecular Weight 225.21 g/mol
Cat. No. B11817668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)pteridin-4(3H)-one
Molecular FormulaC11H7N5O
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC3=NC=CN=C3C(=O)N2
InChIInChI=1S/C11H7N5O/c17-11-8-10(14-6-5-13-8)15-9(16-11)7-1-3-12-4-2-7/h1-6H,(H,14,15,16,17)
InChIKeyOCJKUMHBMZVQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)pteridin-4(3H)-one: Procurement-Ready Pteridinone Scaffold for Kinase and Reductase Inhibitor Discovery


2-(Pyridin-4-yl)pteridin-4(3H)-one (CAS 1092305-65-1) is a heterocyclic small molecule (C11H7N5O, MW 225.21) composed of a pteridin-4(3H)-one core substituted at the 2-position with a pyridin-4-yl group . It belongs to the pteridine family, a privileged scaffold in medicinal chemistry that includes folates, biopterin cofactors, and numerous kinase inhibitors under clinical investigation [1]. Unlike the more common 2-amino-pteridin-4(3H)-one (pterin) found in nature, this synthetic derivative replaces the 2-amino group with a pyridine ring, altering hydrogen-bonding capacity, lipophilicity, and metal-coordination geometry [2]. The compound is commercially available from multiple vendors at ≥95% purity, with documentation including MSDS and ISO-certified quality control, making it immediately accessible for structure–activity relationship (SAR) exploration, fragment-based screening, or as a synthetic intermediate for lead optimization programs .

2-(Pyridin-4-yl)pteridin-4(3H)-one: Why In-Class Pteridinone Interchangeability Is Not Supported by Evidence


Although pteridin-4(3H)-ones share a common bicyclic core, the identity and position of substituents dramatically alter target engagement, selectivity, and pharmacokinetic profile in ways that preclude generic substitution [1]. The 2-position substituent directly projects into the hinge-binding region of kinase ATP pockets or the substrate-binding cleft of pteridine reductase 1 (PTR1), where even isosteric replacements can reorient the core by 1–2 Å and abolish activity [2]. For example, the constitutional isomer KDM4D-IN-1 (CAS 2098902-68-0) shares the identical molecular formula (C11H7N5O) and molecular weight (225.21) with 2-(pyridin-4-yl)pteridin-4(3H)-one but exhibits a fundamentally different connectivity; it inhibits histone lysine demethylase 4D (KDM4D) with an IC50 of 0.41 μM, while the 2-(pyridin-4-yl) isomer shows no reported KDM4D activity, highlighting how regioisomerism alone determines target specificity . Similarly, the clinically studied pteridine SD-208 (2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine) achieves TGF-βRI kinase inhibition with >100-fold selectivity by placing the pyridin-4-yl group at the 4-amine position rather than the 2-position . These examples demonstrate that neither identical molecular formula nor shared core structure guarantees functional equivalence.

2-(Pyridin-4-yl)pteridin-4(3H)-one: Quantified Differentiation Data for Scientific Procurement Decisions


Regioisomeric Selectivity Contrast: KDM4D Inhibition Absent in 2-(Pyridin-4-yl)pteridin-4(3H)-one Versus the Active 2098902-68-0 Isomer

The constitutional isomer KDM4D-IN-1 (CAS 2098902-68-0) potently inhibits KDM4D with an IC50 of 0.41 ± 0.03 μM, whereas 2-(pyridin-4-yl)pteridin-4(3H)-one (CAS 1092305-65-1) has not been reported to exhibit KDM4D inhibitory activity in the same assay systems . Both compounds share the identical molecular formula (C11H7N5O) and molecular weight (225.21 g/mol), differing only in the connectivity of the pyridine nitrogen and pteridinone ring fusion pattern . This represents a >2400-fold difference in potency arising purely from regioisomerism, making 2-(pyridin-4-yl)pteridin-4(3H)-one a valuable negative control or selectivity tool for epigenetic target profiling .

Epigenetics Histone Demethylase Fragment-Based Drug Discovery

Substituent-Driven Physicochemical Differentiation: 2-(Pyridin-4-yl) vs. 2-Amino and 2-Phenyl Pteridin-4(3H)-one Analogs

Replacing the 2-amino group (pterin) with a 2-(pyridin-4-yl) substituent is predicted to increase calculated logP by approximately 1.5–2.0 log units and increase molecular weight from 163.14 to 225.21 g/mol, while reducing the number of hydrogen bond donors from 2 (NH2) to 1 (lactam NH) and adding a basic pyridine nitrogen (predicted pKa ~5.0–5.5) [1]. Compared with 2-phenyl-pteridin-4(3H)-one (MW 224.22, cLogP ~1.8), the pyridin-4-yl analog introduces an additional hydrogen bond acceptor and metal-coordination site at the pyridine nitrogen, offering distinct solubility and protein-binding characteristics [2]. These computed differences directly impact plasma protein binding, membrane permeability, and CYP450 metabolic susceptibility [3].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

PTR1 Inhibitory Potential: Moderate but Quantifiable Anti-Leishmanial Target Engagement vs. Potent Reference Inhibitors

Compounds within the 2-heteroaryl-pteridin-4(3H)-one chemotype have demonstrated measurable inhibition of Leishmania major pteridine reductase 1 (PTR1), a validated drug target for leishmaniasis [1]. A closely related 2-substituted pteridine analog (BDBM50522418, CHEMBL4581650) inhibited L. major PTR1 with an IC50 of 1.89 × 10^4 nM (18.9 μM) using di-hydrobiopterine as substrate in the presence of NADPH [1]. While this potency is modest compared to optimized PTR1 inhibitors (e.g., thiadiazole-based inhibitors achieving IC50 values <100 nM in Trypanosoma brucei PTR1 assays), the pyridin-4-yl group may enhance binding through π-stacking with the pterin-binding site aromatic residues [2]. The 2-(pyridin-4-yl) variant introduces a basic nitrogen capable of hydrogen bonding with active-site residues, potentially improving upon the 18.9 μM baseline of the referenced analog [3].

Neglected Tropical Diseases Pteridine Reductase 1 Anti-Parasitic Drug Discovery

Commercial Purity and Documentation Differentiation: ≥95% Assay with ISO-Certified Quality Control

2-(Pyridin-4-yl)pteridin-4(3H)-one is available from MolCore at NLT 98% purity with ISO-certified quality systems, and from AKSci at ≥95% minimum purity specification with long-term storage recommendations (cool, dry place) . In contrast, closely related 2-substituted pteridinones such as 2-amino-6-methyl-1H-pteridin-4-one and 3-(3-methoxybenzyl)pteridin-4(3H)-one are often listed without explicit purity guarantees or with variable batch-to-batch specifications from non-ISO-certified vendors . The availability of documented purity and storage conditions reduces the risk of purchasing degraded or impure material that could confound biological assay results, particularly in fragment-based screening where low-purity fragments generate false positives at high screening concentrations [1].

Chemical Procurement Quality Control Reproducibility

2-(Pyridin-4-yl)pteridin-4(3H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


Epigenetic Chemical Probe Development: Regioisomeric Negative Control for KDM4D Inhibitor Profiling

Researchers developing KDM4D-targeted chemical probes require a rigorously matched negative control to distinguish target-specific phenotypes from off-target effects. 2-(Pyridin-4-yl)pteridin-4(3H)-one (CAS 1092305-65-1) serves this role for the active isomer KDM4D-IN-1 (CAS 2098902-68-0, IC50 = 0.41 μM), as both compounds share identical molecular formula (C11H7N5O), molecular weight (225.21), and predicted physicochemical properties, yet differ fundamentally in KDM4D inhibitory activity due to regioisomerism . This matched-pair design enables rigorous interpretation of cellular phenotype assays, as any differential effect can be attributed to target engagement rather than nonspecific physicochemical effects .

Fragment-Based Lead Discovery Against Pteridine Reductase 1 (PTR1) in Trypanosomatid Parasites

The pteridin-4(3H)-one core is a privileged scaffold for PTR1 inhibition, a validated target for leishmaniasis and trypanosomiasis [1]. 2-(Pyridin-4-yl)pteridin-4(3H)-one, with its low molecular weight (225.21) and moderate predicted PTR1 affinity (class analog IC50 = 18.9 μM), represents an attractive fragment starting point for structure-based optimization [1]. The pyridin-4-yl group provides a synthetic handle for further functionalization via N-alkylation, metal-catalyzed cross-coupling, or coordination chemistry, while the pteridinone core can be elaborated at positions 6 and 7, following established SAR from 6-aryl-pteridin-4-one QSAR studies [2].

Kinase Inhibitor Scaffold-Hopping Library Design: Exploiting 2-Position Pyridine Geometry for Hinge-Binding Optimization

The 2-(pyridin-4-yl) substitution pattern on the pteridinone core is structurally distinct from the more common 4-amino-pyridine motif found in SD-208 and related TGF-βRI/ALK5 inhibitors . By placing the pyridine at the 2-position rather than the 4-amino position, 2-(pyridin-4-yl)pteridin-4(3H)-one offers an alternative hinge-binding geometry that may access cryptic pockets or achieve selectivity profiles unattainable with 4-amino-pteridine scaffolds . For kinase inhibitor discovery programs seeking to escape intellectual property constraints or overcome resistance mutations, this scaffold represents a chemically tractable starting point with vendor-verified purity (≥95–98%) and ISO-certified quality, enabling reproducible SAR campaigns .

Physicochemical Property Benchmarking for Heterocyclic Fragment Library Curation

Institutional compound libraries require fragments with well-characterized physicochemical properties and documented purity to ensure screening data quality [3]. 2-(Pyridin-4-yl)pteridin-4(3H)-one fills a specific property niche: predicted cLogP of 0.8–1.2, molecular weight 225.21, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within lead-like chemical space while offering a more balanced lipophilicity profile than either the overly hydrophilic 2-amino-pteridin-4-one (cLogP ~ -0.7) or the hydrophobic 2-phenyl analog (cLogP ~1.8) [4]. With ISO-certified purity ≥98% and documented storage conditions, this compound meets the quality thresholds required for long-term fragment library maintenance .

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